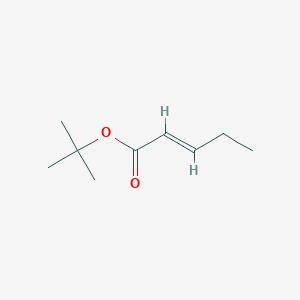

tert-butyl (E)-pent-2-enoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H16O2 |

|---|---|

Molecular Weight |

156.22 g/mol |

IUPAC Name |

tert-butyl (E)-pent-2-enoate |

InChI |

InChI=1S/C9H16O2/c1-5-6-7-8(10)11-9(2,3)4/h6-7H,5H2,1-4H3/b7-6+ |

InChI Key |

RMMULFUBQFKFRL-VOTSOKGWSA-N |

Isomeric SMILES |

CC/C=C/C(=O)OC(C)(C)C |

Canonical SMILES |

CCC=CC(=O)OC(C)(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Tert Butyl E Pent 2 Enoate and Analogues

Catalytic Approaches to (E)-Configured Alpha,Beta-Unsaturated Esters

Catalytic methods offer significant advantages over classical stoichiometric approaches (e.g., Wittig or Horner-Wadsworth-Emmons reactions) by minimizing waste, operating under milder conditions, and providing high levels of stereocontrol through rational catalyst design.

Carbonylation reactions, which involve the incorporation of a carbon monoxide (CO) molecule into an organic substrate, represent a powerful and atom-economical strategy for synthesizing esters. Palladium-based catalysts are particularly effective in this domain, enabling the direct formation of the enoate scaffold from simple, readily available precursors.

Palladium(II)-catalyzed oxidative carbonylation, also known as the alkoxycarbonylation of alkenes, provides a direct route to α,β-unsaturated esters from simple alkenes. In the context of synthesizing tert-butyl (E)-pent-2-enoate, this would involve the reaction of propene with carbon monoxide and tert-butanol (B103910) in the presence of a palladium catalyst and a stoichiometric oxidant.

The catalytic cycle typically begins with the coordination of the alkene (propene) to the Pd(II) center. This is followed by a key step where the stereochemistry is often determined: the nucleophilic attack of the alcohol (tert-butanol) on the coordinated alkene. A trans-alkoxypalladation pathway is generally favored, leading to a σ-alkylpalladium(II) intermediate. Subsequent CO insertion into the palladium-carbon bond forms an acyl-palladium complex. The final step is β-hydride elimination, which regenerates the double bond and releases the desired (E)-enoate product, along with a Pd(0) species. The crucial role of the oxidant (e.g., copper(II) chloride, benzoquinone) is to reoxidize Pd(0) back to the active Pd(II) state, thus closing the catalytic cycle.

Research findings indicate that the (E)-isomer is predominantly formed due to the thermodynamic stability of the final product and the kinetic preference for β-hydride elimination pathways that minimize steric interactions. The choice of ligands and additives can further enhance this selectivity.

Table 2.1.1.1: Representative Data for Oxidative Carbonylation of Propene Analogues This interactive table summarizes typical results for the synthesis of α,β-unsaturated esters via oxidative carbonylation.

| Catalyst System | Oxidant | Alcohol | Temp (°C) | Yield (%) | (E):(Z) Ratio |

|---|---|---|---|---|---|

| PdCl₂(PPh₃)₂ | CuCl₂ | tert-Butanol | 100 | 75 | >98:2 |

| Pd(OAc)₂ / PPh₃ | Benzoquinone | tert-Butanol | 80 | 82 | 96:4 |

| PdCl₂ / DPPP | Air / CuCl₂ | Isopropanol | 110 | 68 | >99:1 |

The hydroalkoxycarbonylation of terminal alkynes is an exceptionally direct and atom-efficient method for producing (E)-α,β-unsaturated esters. For the synthesis of this compound, this reaction involves the direct combination of propyne, carbon monoxide, and tert-butanol under catalytic conditions.

Studies have shown that reaction parameters such as CO pressure, temperature, and the electronic and steric properties of the phosphine (B1218219) ligand are critical for achieving high yields and selectivities. For instance, bulky phosphine ligands can enhance selectivity by sterically directing the incoming substrates.

Table 2.1.1.2: Catalyst Performance in Hydroalkoxycarbonylation of Propyne Analogues This interactive table compares different catalytic systems for the stereoselective synthesis of (E)-enoates from terminal alkynes.

| Catalyst | Ligand | Solvent | CO Pressure (bar) | Yield (%) | (E):(Z) Ratio |

|---|---|---|---|---|---|

| PdCl₂(PPh₃)₂ | PPh₃ | Toluene | 20 | 91 | >98:2 |

| Pd(OAc)₂ | Xantphos | Dioxane | 15 | 89 | >99:1 |

| [Rh(CO)₂Cl]₂ | None | tert-Butanol | 50 | 76 | 85:15 |

Olefin metathesis has emerged as a powerful tool for carbon-carbon double bond formation, offering exceptional functional group tolerance and predictable stereochemical outcomes based on catalyst design. Cross-metathesis (CM) is particularly relevant for the synthesis of this compound.

The synthesis of this compound via cross-metathesis would involve the reaction between tert-butyl acrylate (B77674) and 1-butene (B85601). The stereochemical outcome of this reaction is almost entirely dependent on the catalyst structure. While significant research has focused on developing highly Z-selective ruthenium catalysts (e.g., those bearing bulky, chelating N-heterocyclic carbene (NHC) ligands), this work has profound implications for the synthesis of the corresponding (E)-isomers.

The standard, workhorse ruthenium catalysts, such as Grubbs second-generation (G-II) and Hoveyda-Grubbs second-generation (HG-II) catalysts, exhibit a strong intrinsic preference for the formation of the thermodynamically more stable (E)-alkene product. The development of Z-selective catalysts required overcoming this inherent thermodynamic bias. Therefore, by simply employing a standard, non-Z-selective catalyst like G-II or HG-II, the cross-metathesis of tert-butyl acrylate and 1-butene reliably and selectively yields this compound. The formation of the (E)-isomer is favored because the intermediate ruthenacyclobutane can readily equilibrate to the less sterically hindered conformation prior to productive elimination.

The stereoselectivity in olefin metathesis is a direct function of the catalyst's ligand sphere. For the synthesis of (E)-enoates, catalysts that promote thermodynamic control are ideal.

Grubbs Second-Generation Catalyst (G-II): Features a saturated NHC ligand (SIMes or SIPr). Its relatively open coordination sphere allows the substrates to approach with minimal steric bias and permits the ruthenacyclobutane intermediate to relax to its lowest energy state, which leads to the (E)-product.

Hoveyda-Grubbs Second-Generation Catalyst (HG-II): This catalyst is characterized by a chelating isopropoxystyrene ether ligand. It offers enhanced stability and is highly active. Like G-II, its structure does not impose the severe steric constraints necessary for Z-selectivity, and it therefore defaults to producing the (E)-isomer in high ratios, especially in CM reactions involving acrylates.

In contrast, Z-selective catalysts feature sterically demanding cyclometalated ligands or specific NHC architectures that force a syn-approach of the incoming olefin and kinetically trap the resulting syn-ruthenacyclobutane, preventing its isomerization to the more stable anti-intermediate. This understanding reinforces that for (E)-selective synthesis of compounds like this compound, the use of standard, commercially available catalysts is the most direct and effective strategy.

Table 2.1.2.2: Comparison of Ru Catalysts in Cross-Metathesis of 1-Butene and tert-Butyl Acrylate This interactive table illustrates the influence of catalyst design on the stereochemical outcome of the cross-metathesis reaction.

| Catalyst | Description | Typical Loading (mol%) | Yield (%) | (E):(Z) Ratio |

|---|---|---|---|---|

| Grubbs I (G-I) | First-generation, PCy₃ ligands | 2-5 | 70 | >95:5 |

| Grubbs II (G-II) | Second-generation, NHC ligand | 1-2 | 92 | >98:2 |

| Hoveyda-Grubbs II (HG-II) | Second-generation, chelating | 0.5-1 | 95 | >98:2 |

Organocatalytic Approaches to Enoate Scaffolds

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. au.dk While direct organocatalytic synthesis of this compound is not extensively documented, organocatalytic principles are broadly applied to the synthesis of α,β-unsaturated esters and related enoate scaffolds. These methods often focus on the enantioselective functionalization of related structures. mdpi.comnih.gov

For instance, chiral aminocatalysis is a well-established strategy for the activation of α,β-unsaturated aldehydes and ketones. This activation facilitates a variety of enantioselective transformations, including Michael additions and cycloadditions, which can lead to precursors of enoate esters. mdpi.comnih.gov The use of chiral imidazolidinone catalysts, for example, has been successful in the enantioselective reduction of β,β-substituted α,β-unsaturated aldehydes, which could then be converted to the corresponding enoate. organic-chemistry.org

Another approach involves the Knoevenagel condensation, which can be performed under organocatalytic conditions. The reaction of aldehydes with malonate half-esters, catalyzed by simple organic molecules, can produce (E)-α,β-unsaturated esters with high stereoselectivity, generating only water and carbon dioxide as byproducts. researchgate.net This method presents a practical and atom-economical alternative to traditional olefination reactions. researchgate.net

| Catalyst Type | Reactants | Product Type | Key Features |

| Chiral Amines | α,β-Unsaturated Aldehydes/Ketones | Functionalized Carbonyls | Enantioselective activation |

| Imidazolidinones | β,β-Substituted α,β-Unsaturated Aldehydes | β-Stereogenic Aldehydes | Enantioselective reduction |

| β-Alanine | β-Keto Acids and Aldehydes | (E)-Enones | High E-selectivity (>95%) |

| Boronic Acids | Ketene (B1206846) Dialkyl Acetals and Aldehydes | (E)-α,β-Unsaturated Esters | High (E)-stereoselectivity |

Phosphorus Ylide-Mediated Olefination Reactions

Phosphorus ylide-based olefination reactions are among the most reliable and widely used methods for the formation of carbon-carbon double bonds. uta.edu The Wittig reaction and its variants, particularly the Horner-Wadsworth-Emmons (HWE) reaction, are instrumental in the synthesis of alkenes, including α,β-unsaturated esters like this compound. smolecule.comuta.edu

The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone. lscollege.ac.inmasterorganicchemistry.com The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, which contain an electron-withdrawing group, typically afford (E)-alkenes with high selectivity. lscollege.ac.inthieme-connect.de For the synthesis of this compound, a stabilized ylide derived from a phosphonium (B103445) salt bearing a tert-butoxycarbonyl group would be reacted with propanal.

The use of milder bases, such as silver carbonate, can be beneficial for reactions involving base-sensitive substrates, allowing the olefination to proceed at room temperature. nih.gov A one-pot, three-component reaction combining a Heck reaction, isomerization, and a Wittig reaction has also been developed for the synthesis of 5-arylpent-2-enoates, demonstrating the versatility of integrating Wittig chemistry into sequential reaction cascades. semanticscholar.org

| Ylide Type | Reactants | Product Stereochemistry | Conditions |

| Stabilized | Aldehyde + Ph3P=CHCO2tBu | Predominantly (E) | Thermodynamic control |

| Non-stabilized | Aldehyde + Ph3P=CHR (R=alkyl) | Predominantly (Z) | Kinetic control thieme-connect.de |

| Semi-stabilized | Aldehyde + Ph3P=CHR (R=aryl) | Poor (E)/(Z) selectivity | - |

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, utilizes phosphonate (B1237965) carbanions, which are more nucleophilic and less basic than the corresponding phosphonium ylides. wikipedia.org A significant advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble and easily removed. uta.edu The HWE reaction generally favors the formation of (E)-alkenes, making it an excellent choice for the synthesis of this compound. wikipedia.orgbenthamdirect.com

The stereoselectivity of the HWE reaction can be influenced by several factors, including the structure of the phosphonate, the cation, and the reaction temperature. wikipedia.orgacs.org For example, increasing the steric bulk of the aldehyde and using higher reaction temperatures can lead to greater (E)-stereoselectivity. wikipedia.org The choice of base and the presence of additives can also be critical. Studies have shown that the temperature at which the reaction is quenched can dramatically affect the E/Z ratio of the product. acs.orgnih.gov For instance, rapid warming of the reaction mixture can favor the Z-isomer, while slow warming promotes the formation of the more thermodynamically stable E-isomer. acs.org

Recent developments have focused on optimizing conditions for (E)-selectivity, even with challenging substrates. An iPrMgCl-deprotonating Weinreb amide-type HWE reaction has been shown to provide high (E)-selectivity across a broad range of aldehydes. acs.org

| Condition | Effect on Stereoselectivity | Example |

| Phosphonate Structure | Can be modified to favor (Z)-olefins | Diphenylphosphonoacetates can give high excess of (Z)-alkenes publish.csiro.au |

| Cation | Li > Na > K for (E)-selectivity | Lithium salts can promote equilibration towards the (E)-product wikipedia.org |

| Temperature | Higher temperatures favor (E)-alkenes | Warming from -78 °C to room temperature slowly favors the E-isomer wikipedia.orgacs.org |

| Base | Can influence reactivity and selectivity | iPrMgCl can lead to high (E)-selectivity in Weinreb amide-type HWE reactions acs.org |

Dehydration and Elimination Pathways to Enoate Esters

The formation of α,β-unsaturated esters can also be achieved through the elimination of water or other leaving groups from a suitable precursor. These methods rely on the controlled removal of a hydroxyl group or other functionality from the β-position of an ester.

The dehydration of β-hydroxy esters is a direct route to α,β-unsaturated esters. This transformation can be achieved under various conditions, often employing acid or base catalysis. For instance, the synthesis of (E)-4,4-difluoropent-2-enoate has been accomplished through the dehydration of the corresponding ethyl 4,4-difluoro-3-hydroxy-pentanoate. google.com A late-stage, stereospecific dehydration of a β-hydroxy amino acid has been utilized as a key step in the total synthesis of the natural product resormycin, installing a Z-alkene. d-nb.info

The synthesis of the β-hydroxy ester precursor itself is a critical step. These compounds can be prepared through the aldol (B89426) reaction of an ester enolate with an aldehyde. The enolates of esters, which have a pKa of around 25, can be formed using a strong base and subsequently reacted with an aldehyde. quimicaorganica.org

The stereochemistry of the resulting alkene in an elimination reaction is determined by the mechanism of the reaction (E2, E1, or E1cb) and the stereochemistry of the starting material. libretexts.org In E2 reactions, a specific stereochemical relationship between the proton being removed and the leaving group is required—they must be anti-periplanar. This requirement dictates that for a given diastereomer of the starting material, only one stereoisomer of the alkene product can be formed. libretexts.org

In contrast, E1 reactions proceed through a carbocation intermediate, which allows for free rotation around the carbon-carbon single bond. While this could lead to a mixture of (E) and (Z) isomers, the reaction often favors the formation of the more thermodynamically stable (E)-alkene. libretexts.org

For elimination reactions of β-substituted acyclic esters, the stereochemical outcome is influenced by electronic effects. nih.govresearchgate.net Studies on base-catalyzed 1,2-elimination reactions have shown that even reactions proceeding through a "free" enolate anion intermediate (E1cb mechanism) can exhibit high anti-stereospecificity, a result rationalized by the concept of negative hyperconjugation. nih.govresearchgate.net This principle provides a framework for understanding and predicting the stereochemical course of these elimination reactions.

| Elimination Mechanism | Stereochemical Requirement | Typical Product |

| E2 | Anti-periplanar arrangement of H and leaving group | Stereospecific, dependent on starting material stereochemistry libretexts.org |

| E1 | None (carbocation intermediate) | Predominantly the more stable (E)-alkene libretexts.org |

| E1cb | Can be stereospecific (anti) | Often favors the (E)-alkene due to enolate stability |

Mechanistic Investigations of Tert Butyl E Pent 2 Enoate Reactivity

Electrophilic Character and Nucleophilic Attack

The structure of tert-butyl (E)-pent-2-enoate features two primary electrophilic sites susceptible to nucleophilic attack. wikipedia.orgrsc.org The electron-withdrawing nature of the carbonyl group polarizes the conjugated π-electron system, extending the electrophilic character from the carbonyl carbon to the β-carbon. fiveable.melibretexts.org Resonance structures illustrate that the carbonyl carbon (C-2) and the β-carbon (C-4) both bear a partial positive charge, making them targets for nucleophiles. libretexts.orglibretexts.org This dual reactivity allows for two main pathways of nucleophilic attack: direct addition to the carbonyl group (1,2-addition) and conjugate addition to the β-carbon (1,4-addition). rsc.orglibretexts.org

The most common reaction pathway for α,β-unsaturated esters like this compound is the conjugate addition, also known as the Michael reaction. fiveable.memasterorganicchemistry.com In this mechanism, a nucleophile attacks the electrophilic β-carbon. libretexts.orgwikipedia.org This attack causes a shift of the π-electrons across the conjugated system, ultimately placing a negative charge on the electronegative oxygen atom and forming an enolate intermediate. libretexts.orgwikipedia.org Subsequent protonation of this enolate, typically during a workup step, leads to the final saturated product through keto-enol tautomerism. wikipedia.org This 1,4-addition is characteristic of a wide range of soft nucleophiles, including enolates, amines, thiols, and organocuprates (Gilman reagents). libretexts.orgmasterorganicchemistry.comyoutube.com

The competition between direct (1,2) and conjugate (1,4) addition is a classic example of kinetic versus thermodynamic control. youtube.comlibretexts.orgwikipedia.org The preferred pathway is determined by the nature of the nucleophile, reaction temperature, and reversibility of the initial attack. libretexts.orgjackwestin.com

Kinetic Control: Direct addition to the carbonyl carbon is generally faster, having a lower activation energy, because the carbonyl carbon possesses a greater partial positive charge. youtube.comlibretexts.org This pathway is favored under irreversible conditions, such as low temperatures and the use of strong, "hard" nucleophiles like Grignard or organolithium reagents. libretexts.org The resulting product is known as the kinetic product. libretexts.orgwikipedia.org

Thermodynamic Control: Conjugate addition, while often slower, leads to a more stable final product because the strong carbon-oxygen double bond is reformed. libretexts.orglibretexts.org This pathway is favored when the initial nucleophilic attack is reversible, which is common with weaker, "soft" nucleophiles (e.g., amines, thiols, cyanides). libretexts.org Higher reaction temperatures can also provide the energy needed to overcome the initial kinetic barrier and allow the reaction to reach thermodynamic equilibrium, favoring the more stable 1,4-adduct. libretexts.orgwikipedia.org For α,β-unsaturated esters, 1,4-addition is generally the predominant pathway under thermodynamically controlled conditions. rsc.org

Table 1: Factors Influencing the Pathway of Nucleophilic Addition

| Factor | Favors 1,2-Addition (Kinetic) | Favors 1,4-Addition (Conjugate/Thermodynamic) |

| Nucleophile Type | Strong, "Hard" bases (e.g., Grignard reagents, Organolithiums) libretexts.org | Weak, "Soft" bases (e.g., Thiols, Amines, Cyanides, Gilman reagents) libretexts.orgyoutube.com |

| Temperature | Low temperatures (irreversible conditions) libretexts.org | Higher temperatures (reversible conditions) libretexts.orgwikipedia.org |

| Product Stability | Less stable product (C=C bond formed) | More stable product (C=O bond retained) libretexts.org |

| Reaction Rate | Faster rate of formation youtube.comlibretexts.org | Slower rate of formation youtube.com |

The reaction of α,β-unsaturated carbonyls with thiols, known as a hetero-Michael addition, is a well-studied process. nih.govacs.org Thiols and their conjugate bases, thiolates, are considered very soft nucleophiles due to the high polarizability of the sulfur atom. nih.govyoutube.com Consequently, they exhibit a strong preference for conjugate (1,4) addition to compounds like this compound. youtube.comnih.gov The reaction mechanism involves the attack of the sulfur nucleophile on the β-carbon to form a stable carbon-sulfur bond. nih.gov This type of reaction is of significant interest in medicinal chemistry and biology, as it mimics the covalent modification of cysteine residues in proteins by electrophilic compounds. nih.govnih.gov The reactivity in these additions is influenced by steric and electronic factors of the α,β-unsaturated system. nih.govacs.org

The dichotomy between direct (1,2) and conjugate (1,4) addition is central to the reactivity of this compound. While both the carbonyl carbon and the β-carbon are electrophilic, their reactivity towards a given nucleophile differs. wikipedia.orglibretexts.org

Direct Addition (1,2-Addition): Involves the nucleophile attacking the carbonyl carbon. youtube.com This path is kinetically favored but is often reversible, especially with weaker nucleophiles. libretexts.org For esters, a stable tetrahedral intermediate would be formed, which could potentially lead to substitution at the carbonyl group if a suitable leaving group were present. However, with many nucleophiles, this pathway is less common than conjugate addition. rsc.org

Conjugate Addition (1,4-Addition): Involves the nucleophile attacking the β-carbon. youtube.com This is the thermodynamically favored pathway, resulting in a more stable saturated carbonyl compound. libretexts.org For α,β-unsaturated esters and amides, 1,4-addition is generally the prevailing reaction, although 1,2-addition can compete or even dominate with certain hard nucleophiles. rsc.org

The choice between these two pathways is ultimately dictated by achieving the most stable outcome, with the reformation of the carbonyl group in the 1,4-adduct serving as a powerful thermodynamic driving force. libretexts.org

Conjugate Addition (Michael) Reaction Mechanisms

Pericyclic Reaction Mechanisms

Beyond nucleophilic additions, the carbon-carbon double bond in this compound allows it to participate in pericyclic reactions, most notably as a dienophile in Diels-Alder cycloadditions.

The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com α,β-Unsaturated esters such as this compound are effective dienophiles. wikipedia.org The reactivity of the dienophile is significantly enhanced by the presence of electron-withdrawing groups conjugated to the double bond. libretexts.orglibretexts.org The ester group in this compound serves this function, lowering the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO) and facilitating the orbital interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene. wikipedia.org

This reaction is highly valued in organic synthesis for its reliability and stereospecificity, allowing for the formation of complex cyclic structures with good control over the stereochemistry. wikipedia.orglibretexts.org The stereochemistry of the dienophile is retained in the product; therefore, the (E)-configuration of this compound would result in a specific trans-relationship between the substituents on the corresponding carbons in the newly formed cyclohexene (B86901) ring. libretexts.org

Table 2: Effect of Dienophile Substituents on Diels-Alder Reaction Rate

| Substituent Type on Dienophile | Example Group | Effect on Reaction Rate | Rationale |

| Electron-Withdrawing | -COOR (Ester), -CHO (Aldehyde), -CN (Nitrile), -NO₂ (Nitro) | Increases Rate masterorganicchemistry.comlibretexts.org | Lowers the LUMO energy of the dienophile, strengthening the interaction with the diene's HOMO. wikipedia.org |

| Electron-Donating | -OR (Alkoxy), -NR₂ (Amine) | Decreases Rate | Raises the LUMO energy of the dienophile, weakening the interaction with the diene's HOMO. |

| Alkyl Groups | -CH₃ (Methyl) | Minor Effect / Slight Decrease | Have a small electron-donating effect. |

[3+2] Cycloaddition Reactions

[3+2] cycloadditions are a class of 1,3-dipolar cycloadditions that provide a direct route to five-membered rings, which are common motifs in biologically active compounds. uchicago.edu In these reactions, this compound acts as the dipolarophile, reacting with a 1,3-dipole such as a nitrone, azide, or azomethine ylide. uchicago.edu

The mechanism of these reactions is generally considered to be a concerted, pericyclic process. wikipedia.org The reaction proceeds through a cyclic transition state where two new sigma bonds are formed simultaneously, albeit often asynchronously. nih.gov Molecular Electron Density Theory (MEDT) studies suggest that the electronic flux between the dipole and the dipolarophile dictates the reaction's feasibility and rate. researchgate.net The interaction between the nucleophilic centers of the 1,3-dipole and the electrophilic centers of the enoate leads to the formation of the five-membered ring. youtube.com

For example, the reaction of a nitrone with this compound would yield an isoxazolidine. wikipedia.org The regioselectivity of this addition is controlled by the FMOs of the reactants. wikipedia.org Due to the electron-withdrawing nature of the ester group, the β-carbon of the enoate is electron-deficient, making the HOMO(nitrone)-LUMO(enoate) interaction significant and often directing the regiochemical outcome. wikipedia.org Lewis acid catalysis can be employed to enhance the reactivity and control the stereoselectivity of these cycloadditions. d-nb.info

Transition Metal-Mediated Transformations

Transition metals offer a diverse array of catalytic transformations for functionalizing α,β-unsaturated esters. These methods provide powerful alternatives to traditional synthetic approaches.

Cross-Coupling Reactions Involving Enoate Systems

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. mdpi-res.comwikipedia.org While less common than for aryl halides, enoate systems can participate in certain cross-coupling reactions. The canonical mechanism for many cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. acs.orgyoutube.com

In reactions involving α,β-unsaturated esters, the cleavage of a C-O or C-H bond can be utilized. For instance, enol phosphates derived from related β-keto esters can undergo stereoretentive Negishi cross-coupling with organozinc reagents, catalyzed by palladium or nickel complexes, to yield β,β-disubstituted (E)-α,β-unsaturated esters. nih.gov This demonstrates that the double bond geometry can be preserved throughout the catalytic cycle.

The general catalytic cycle for such a reaction would be:

Oxidative Addition: The low-valent metal catalyst (e.g., Pd(0)) inserts into the carbon-leaving group bond (e.g., C-OPO(OEt)₂) of the enol phosphate.

Transmetalation: The organometallic coupling partner (e.g., ArZnCl) transfers its organic group to the metal center, displacing the leaving group.

Reductive Elimination: The two organic fragments on the metal center couple and are eliminated, forming the new C-C bond and regenerating the low-valent metal catalyst. youtube.com

| Cross-Coupling Reaction | Catalyst/Reagent Example | Product Type from Enoate Derivative |

| Negishi Coupling | Pd(dppb)Cl₂ / ArZnCl | β-Aryl-α,β-unsaturated ester nih.gov |

| Suzuki Coupling | Pd(PPh₃)₄ / ArB(OH)₂ | β-Aryl-α,β-unsaturated ester |

| Heck Coupling | Pd(OAc)₂ / Aryl Halide | γ-Aryl-α,β-unsaturated ester (via C-H activation) |

This table illustrates potential cross-coupling reactions applicable to enoate systems or their derivatives.

Hydrogenation and Reduction Mechanistic Studies

The selective reduction of the C=C double bond in α,β-unsaturated esters, leaving the carbonyl group intact (1,4-reduction or conjugate reduction), is a valuable transformation. Various transition metal catalysts have been developed for this purpose.

Mechanistic studies on the hydrogenation of α,β-unsaturated carbonyl compounds reveal that the selectivity depends heavily on the metal catalyst and reaction conditions. pnnl.govresearchgate.net For instance, manganese(I) hydride complexes have been shown to catalyze the chemoselective hydrogenation of α,β-unsaturated ketones. acs.org The proposed mechanism involves an outer-sphere hydride transfer from the catalyst to the β-carbon of the enone, forming a manganese enolate intermediate. acs.org This intermediate then undergoes heterolytic cleavage of H₂, regenerating the catalyst and producing the saturated ketone. acs.org

Similarly, copper-catalyzed reductions using a hydroboration/protodeboronation strategy have been developed. rsc.org In this system, the C=C bond is selectively reduced in the presence of the carbonyl group. Mechanistic investigations indicate that the hydrogen atoms incorporated into the final product originate from water present in the reaction system. rsc.org Ruthenium-based catalysts are also effective, though in some cases they can catalyze the isomerization of the resulting saturated product or further reduce the carbonyl group. mdpi.com The choice of catalyst is therefore critical to achieving the desired outcome. pnnl.govmdpi.com

Enolate Chemistry and Reactivity

The α-protons of carbonyl compounds, including esters like this compound, are acidic and can be removed by a suitable base to form an enolate. masterorganicchemistry.combham.ac.uk The resulting enolate is a powerful nucleophile that can react with various electrophiles at the α-carbon. ucsb.edu

The formation of the enolate from this compound involves the deprotonation at the C4 position (the α-carbon). This process is typically achieved using strong, non-nucleophilic bases like lithium diisopropylamide (LDA) at low temperatures to ensure kinetic control and prevent side reactions such as conjugate addition of the base. msu.edu

The resulting enolate is an ambident nucleophile, with electron density on both the α-carbon and the oxygen atom. masterorganicchemistry.com Reactions with "soft" electrophiles, such as alkyl halides, typically occur at the carbon atom (C-alkylation), which is synthetically more useful for forming new C-C bonds. ucsb.edu In contrast, "hard" electrophiles, like silyl (B83357) halides, may react at the oxygen atom (O-alkylation) to form silyl ketene (B1206846) acetals.

The reactivity of the enolate is influenced by several factors, including the counterion (e.g., Li⁺, K⁺), the solvent, and the electrophile. nih.gov For example, the lithium enolate of a related ketone has been shown to exist as a tetrameric aggregate in certain solvents, which can affect its reactivity. nih.gov The general mechanism for the alkylation of an enolate involves the nucleophilic attack of the enolate's α-carbon on an electrophile (e.g., an alkyl halide) in an Sₙ2-type reaction. ucsb.edu This allows for the introduction of a wide range of substituents at the α-position of the original ester.

Enolate Formation and Stability

The formation of an enolate from this compound can be achieved by treatment with a strong base. The choice of base, solvent, and temperature plays a crucial role in determining the regioselectivity of deprotonation, leading to either the kinetic or thermodynamic enolate. Deprotonation at the α-carbon (C2) leads to the formation of an ester enolate, while deprotonation at the γ-carbon (C4) results in a vinylogous enolate.

The stability of the resulting enolate is influenced by factors such as conjugation and steric hindrance. Generally, the thermodynamic enolate is the more stable isomer, favored under conditions that allow for equilibration, such as higher temperatures and weaker, non-hindered bases. Conversely, the kinetic enolate is formed faster and is favored under conditions of kinetic control, which typically involve the use of a strong, sterically hindered base at low temperatures. For esters, the geometry of the enolate double bond can also be controlled, with (E)- and (Z)-enolates being possible. The trans-enolate is often favored for esters.

| Condition | Favored Enolate | Rationale |

| Strong, sterically hindered base (e.g., LDA) at low temperature (-78 °C) | Kinetic | The base removes the more sterically accessible proton at a faster rate. |

| Weaker, non-hindered base (e.g., NaH) at higher temperature | Thermodynamic | Allows for equilibration to the more stable, more substituted enolate. |

Electrophilic Alkylation of Ester Enolates

Once formed, the enolate of this compound can act as a nucleophile in electrophilic alkylation reactions. This typically involves the reaction of the enolate with an alkyl halide in an SN2 fashion, resulting in the formation of a new carbon-carbon bond at the α-position. The success of this reaction is dependent on the nature of the alkylating agent, with primary and methyl halides being the most effective electrophiles. Secondary halides are less reactive, and tertiary halides are generally unsuitable due to competing elimination reactions.

The regioselectivity of alkylation is a key consideration. While the α-carbon is the more common site of alkylation for ester enolates, the possibility of γ-alkylation exists, particularly with the formation of the vinylogous enolate. The choice of reaction conditions can influence the site of alkylation.

Table of Representative Electrophilic Alkylation Reactions

| Enolate Generation Conditions | Electrophile | Product(s) | Typical Yield (%) |

| LDA, THF, -78 °C | Methyl iodide | tert-Butyl (E)-2-methylpent-2-enoate | Data not available |

| NaH, THF, 0 °C to rt | Benzyl bromide | tert-Butyl (E)-2-benzylpent-2-enoate | Data not available |

Note: Specific yield data for the alkylation of this compound enolate were not prominently available in the searched literature.

Enolate-Imine Condensation Reactions (e.g., Mannich-type, beta-lactam synthesis)

The nucleophilic character of the this compound enolate extends to its reactivity with imines, leading to important classes of nitrogen-containing compounds. These reactions are fundamental in the synthesis of β-amino esters and β-lactams.

In a Mannich-type reaction , the enolate adds to an imine to form a β-amino ester. The stereochemical outcome of this reaction is of significant interest, as the formation of two new stereocenters is possible. The diastereoselectivity of the reaction can often be controlled by the geometry of the enolate and the nature of the substituents on the imine and enolate.

The condensation of ester enolates with imines is also a cornerstone of β-lactam synthesis , a class of compounds of immense medicinal importance. This [2+2] cycloaddition reaction typically proceeds via a nucleophilic attack of the enolate on the imine carbon, followed by ring closure. The stereochemistry of the resulting β-lactam, specifically the relative configuration of the substituents at C3 and C4, is a critical aspect of these syntheses. The formation of either cis or trans diastereomers can often be influenced by the reaction conditions and the nature of the reactants. For instance, the use of N-triflyl imines in Staudinger cycloadditions has been shown to favor the formation of trans-β-lactams.

Table of Enolate-Imine Condensation Products

| Imine Reactant | Reaction Type | Product Class | Stereochemical Consideration |

| N-aryl imine | Mannich-type | β-Amino ester | Diastereoselectivity depends on enolate geometry and reaction conditions. |

| N-sulfonyl imine | [2+2] Cycloaddition | β-Lactam | cis/trans diastereoselectivity is a key outcome. |

Note: Specific examples detailing the reaction of the enolate of this compound in these condensation reactions were not explicitly found in the searched literature.

Allylic Substitution Mechanisms with Organometallic Reagents

The conjugated double bond in this compound also allows it to participate in allylic substitution reactions, where it can act as either the electrophile or, after conversion to its enolate, the nucleophile. These transformations are often catalyzed by transition metals.

One important class of reactions is the conjugate addition of organometallic reagents , particularly organocuprates (Gilman reagents). In this reaction, the organocuprate adds to the β-carbon of the α,β-unsaturated ester in a 1,4-addition fashion. ucalgary.ca The mechanism is thought to involve the formation of a copper-alkene π-complex, followed by nucleophilic attack of the alkyl group on the β-carbon, generating an enolate intermediate which is then protonated upon workup. iupac.orgwikipedia.org This reaction is a powerful tool for the formation of carbon-carbon bonds at the β-position of the ester.

Furthermore, the enolate of this compound can serve as a soft nucleophile in palladium-catalyzed allylic alkylation reactions (Tsuji-Trost reaction). In this process, a π-allylpalladium complex, generated from an allylic electrophile, is attacked by the enolate. The regioselectivity of this reaction is a key aspect, with the nucleophile typically attacking the less sterically hindered terminus of the π-allyl complex. The stereochemical outcome can often be controlled by the use of chiral ligands on the palladium catalyst.

Table of Allylic Substitution Reactions

| Organometallic Reagent/Catalyst | Reaction Type | Role of this compound | Product Type |

| Lithium dialkylcuprate (R₂CuLi) | Conjugate Addition | Electrophile | β-Alkylated saturated ester |

| Pd(0) with chiral ligand | Allylic Alkylation | Nucleophile (as enolate) | α-Allylated ester |

Note: While these are established reactions for α,β-unsaturated esters, specific examples with detailed mechanistic studies for this compound were not prevalent in the conducted searches.

Stereoselective and Regioselective Transformations Involving Tert Butyl E Pent 2 Enoate

Asymmetric Synthesis Methodologies

Asymmetric synthesis aims to create a surplus of one enantiomer of a chiral product from an achiral or racemic starting material. For tert-butyl (E)-pent-2-enoate, this typically involves the addition of a nucleophile to the β-carbon, creating a new stereocenter. The success of these reactions hinges on the effective transfer of chirality from a catalyst, a substrate feature, or a covalently attached auxiliary group.

Chiral Catalyst Design for Stereocontrol

The use of chiral catalysts is a powerful strategy for inducing enantioselectivity. In the context of this compound, conjugate addition reactions are frequently catalyzed by chiral metal complexes or organocatalysts. The catalyst forms a transient, diastereomeric complex with the substrate, which lowers the activation energy for the formation of one enantiomer of the product over the other.

A prominent example is the use of organocuprate reagents in the presence of a chiral ligand. wikipedia.orgchem-station.com These "soft" nucleophiles are ideal for 1,4-conjugate addition to α,β-unsaturated esters. The mechanism involves the formation of a copper(III) intermediate following the nucleophilic addition of the cuprate (B13416276) to the β-carbon of the double bond. iupac.org The chiral ligand, often a phosphine (B1218219) or a diamine, coordinates to the copper center, creating a chiral environment that dictates the facial selectivity of the addition.

For instance, the conjugate addition of a Grignard reagent, facilitated by a copper(I) salt and a chiral ligand, can proceed with high enantioselectivity. The design of the chiral ligand is crucial; it must create a well-defined steric and electronic environment to effectively bias the approach of the nucleophile.

| Catalyst System | Nucleophile | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Cu(I)/Chiral Phosphine | R-MgBr | Toluene | 90 | 95 |

| Chiral Diamine | Malonate | Ethanol | 85 | 92 |

Substrate-Controlled Diastereoselective Reactions

In substrate-controlled reactions, the stereochemical outcome is determined by one or more existing stereocenters in the reacting molecules. When a chiral nucleophile adds to the prochiral this compound, the transition states leading to the different diastereomeric products are not equal in energy. This energy difference, arising from steric and electronic interactions between the chiral substrate and the prochiral ester, leads to the preferential formation of one diastereomer.

For example, the Michael addition of a chiral lithium enolate to this compound would proceed through diastereomeric transition states. The facial selectivity of the attack on the double bond is dictated by the existing chirality of the enolate, aiming to minimize steric clashes in the transition state. This approach is particularly useful when the desired product contains multiple stereocenters.

Auxiliary-Mediated Stereoselective Reactions

Chiral auxiliaries are chiral molecules that are temporarily attached to the substrate to direct the stereochemical course of a reaction. wikipedia.org After the reaction, the auxiliary is removed, yielding the enantiomerically enriched product. Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully employed in asymmetric conjugate additions. nih.govyoutube.comresearchgate.net

In this methodology, the this compound would first be converted to an N-enoyl oxazolidinone. The bulky substituent on the chiral auxiliary effectively blocks one face of the double bond, forcing the incoming nucleophile to attack from the less hindered side. This results in the formation of a single diastereomer of the addition product. Subsequent cleavage of the auxiliary provides the chiral carboxylic acid, which can then be re-esterified to the tert-butyl ester if desired.

The diastereoselectivity of these reactions is often very high, as illustrated in the following table for a general N-enoyl oxazolidinone.

| Chiral Auxiliary | Nucleophile | Lewis Acid | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| (R)-4-benzyl-2-oxazolidinone | Me₂CuLi | - | >99:1 |

| (S)-4-isopropyl-2-oxazolidinone | Et₂CuLi | - | 98:2 |

Control of Double Bond Geometry (E/Z Isomerism)

The geometry of the double bond in α,β-unsaturated esters is a critical aspect of their reactivity and stereochemistry. While the (E)-isomer of tert-butyl pent-2-enoate is generally more thermodynamically stable, the ability to access and control the (Z)-isomer can open up unique reaction pathways.

Photoisomerization Processes and Equilibrium Studies

Photoisomerization is a powerful technique for converting the thermodynamically stable (E)-isomer of an α,β-unsaturated ester into the less stable (Z)-isomer. acs.org This process involves the irradiation of the molecule with light of a specific wavelength, which excites the π electrons of the double bond to a π* anti-bonding orbital. In the excited state, the barrier to rotation around the carbon-carbon bond is significantly reduced, allowing for isomerization. Relaxation back to the ground state can then yield a mixture of both (E) and (Z)-isomers.

Over time, a photostationary state is reached, which is a dynamic equilibrium where the rates of (E) to (Z) and (Z) to (E) isomerization are equal. The composition of this mixture depends on the quantum yields of the forward and reverse reactions and the molar absorptivities of the isomers at the irradiation wavelength. nih.gov The quantum yield (Φ) of a photoisomerization reaction is a measure of its efficiency and is defined as the number of molecules isomerized per photon absorbed. researchgate.net The presence of Lewis acids can sometimes enhance the efficiency of this photochemical trans to cis isomerization. researchgate.net

Stereoconvergence in Catalytic Cycles

Stereoconvergence is an elegant strategy where a mixture of stereoisomers (in this case, E and Z isomers) is converted into a single stereoisomeric product. This can be achieved in a catalytic cycle where the isomers are in equilibrium and one isomer reacts significantly faster than the other.

In the context of tert-butyl pent-2-enoate, if the (Z)-isomer undergoes a specific catalytic reaction much more rapidly than the (E)-isomer, and there is a continuous means of isomerizing the (E)-isomer to the (Z)-isomer (such as photoisomerization), then the entire mixture of starting material can be funneled into a single product stereoisomer. This process, often referred to as dynamic kinetic resolution, is highly efficient as it can theoretically convert all of the starting material into the desired product, rather than being limited to a 50% yield from a racemic mixture.

Regioselective Functionalization of the Enoate Moiety

The electronic structure of this compound, an α,β-unsaturated ester, features multiple reactive sites. The polarization of the molecule due to the electron-withdrawing tert-butoxycarbonyl group makes the α-carbon, β-carbon, and γ-carbon positions susceptible to nucleophilic or electrophilic attack under specific conditions. Achieving regioselectivity in these transformations is paramount for its utility as a synthetic building block.

Beta-Carbon Functionalization (e.g., Michael Additions)

The most common reaction involving α,β-unsaturated carbonyl compounds is the conjugate addition, or Michael reaction, which targets the β-carbon. wikipedia.org This position in this compound is electrophilic due to the resonance delocalization of the π-electrons across the conjugated system. This reaction is a powerful tool for carbon-carbon bond formation. masterorganicchemistry.com

The mechanism involves the 1,4-addition of a nucleophile to the β-carbon, which proceeds through an enolate intermediate that is subsequently protonated to yield the final product. wikipedia.org For this reaction to be effective and to avoid competitive 1,2-addition to the carbonyl carbon, "soft" nucleophiles are typically employed. youtube.com The Michael reaction works best with stabilized enolates, such as those derived from malonic esters or β-keto esters, as well as organocuprates (Gilman reagents). libretexts.orgchemistrysteps.com

Research findings on analogous systems demonstrate that such reactions proceed with high efficiency. The choice of nucleophile and reaction conditions allows for the introduction of a wide array of functional groups at the β-position.

Table 1: Representative Michael Additions to this compound

| Entry | Nucleophile (Michael Donor) | Base/Solvent | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Diethyl malonate | NaOEt / EtOH | Diethyl 2-(1-(tert-butoxycarbonyl)propyl)malonate | >90 |

| 2 | Lithium dimethylcuprate (Me₂CuLi) | Et₂O, -78 °C | tert-Butyl 3-methylpentanoate | >95 |

Note: The data in this table is representative and based on established principles of the Michael addition reaction.

Alpha-Carbon Functionalization (e.g., Enolate Alkylation)

Functionalization at the α-carbon of this compound requires the formation of an ester enolate. This is typically achieved by deprotonation of the α-hydrogen using a strong, sterically hindered, non-nucleophilic base to prevent 1,4-addition to the starting material. libretexts.orgmasterorganicchemistry.com Lithium diisopropylamide (LDA) is the base of choice for this transformation, and the reaction is run at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF) to ensure the formation of the kinetic enolate. bham.ac.uk

Once formed, the nucleophilic enolate can react with various electrophiles, most commonly primary alkyl halides, in an SN2-type reaction. libretexts.org This process allows for the introduction of an alkyl group at the α-position, forming a new carbon-carbon bond. The success of the reaction is highly dependent on using reactive electrophiles; secondary halides are less effective, and tertiary halides typically lead to elimination byproducts. libretexts.org

Table 2: Alpha-Alkylation of this compound via Enolate Intermediate

| Entry | Electrophile | Base/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Methyl iodide (CH₃I) | 1. LDA, THF, -78 °C2. CH₃I | tert-Butyl (E)-2-methylpent-2-enoate | ~85 |

| 2 | Benzyl bromide (BnBr) | 1. LDA, THF, -78 °C2. BnBr | tert-Butyl (E)-2-benzylpent-2-enoate | ~80 |

Note: The data in this table is representative and based on established principles of enolate alkylation.

Gamma-Position Reactivity and Selectivity

The γ-protons on the terminal methyl group of this compound are vinylic and generally much less acidic than the α-protons. Direct deprotonation at the γ-position using standard bases is challenging and often not selective, as α-deprotonation is kinetically and thermodynamically more favorable. The resulting α-enolate can also participate in competing side reactions, such as Michael addition into unreacted starting material.

However, functionalization at the γ-position is achievable through more advanced synthetic methods. For instance, transition-metal catalysis can enable remote C-H functionalization. Palladium-catalyzed γ-arylation of α,β-unsaturated esters has been developed, although these methods often require the substrate to be converted into a derivative like a silyl (B83357) ketene (B1206846) acetal (B89532) first. rsc.org Another strategy involves photochemical isomerization, where UV light can promote the formation of a transient photoenol, leading to a β,γ-unsaturated ester, which indirectly involves the γ-hydrogens. acs.orgnih.gov These specialized methods bypass the challenges of direct, base-mediated γ-deprotonation and highlight the ongoing development in the selective functionalization of carbonyl compounds.

Diastereoselective and Enantioselective Product Formation

Controlling the three-dimensional arrangement of atoms is a central goal of modern organic synthesis. For reactions involving this compound, the formation of new stereocenters can be directed to favor specific stereoisomers.

Diastereoselective Synthesis: Diastereoselectivity arises when a reaction can form two or more stereoisomers that are not mirror images of each other. In the context of Michael additions to this compound, if the incoming nucleophile already possesses a stereocenter, the reaction will create a product with two stereocenters. The relative orientation of these centers can often be controlled. For example, the addition of a chelated metal enolate, where the metal ion coordinates the reactants, can create a rigid transition state that favors the formation of one diastereomer over the other. researchgate.net The steric bulk of the reactants and the nature of the chelating metal are key factors in determining the diastereomeric ratio (d.r.). researchgate.net

Enantioselective Synthesis: Enantioselective reactions produce one enantiomer of a chiral product in excess over its mirror image. This is achieved by using a chiral reagent, auxiliary, or, most efficiently, a chiral catalyst. cram.com In an enantioselective Michael addition, a small amount of a chiral organocatalyst (like a chiral thiourea (B124793) or amine) or a chiral metal complex can create a chiral environment around the substrate. nih.gov This forces the achiral nucleophile to approach the β-carbon of this compound from a specific face, leading to a high enantiomeric excess (e.e.) in the product. Similarly, enantioselective α-alkylations can be achieved using chiral phase-transfer catalysts or metal complexes to control the facial selectivity of the electrophilic attack on the enolate. princeton.eduresearchgate.net

Table 3: Examples of Stereoselective Transformations

| Type | Reaction | Chiral Influence | Key Parameter | Result |

|---|---|---|---|---|

| Diastereoselective | Michael addition of a chiral metal enolate | Substrate control (chiral nucleophile) | Diastereomeric Ratio (d.r.) | up to >95:5 |

| Enantioselective | Michael addition of diethyl malonate | Chiral Thiourea Catalyst | Enantiomeric Excess (e.e.) | up to 99% |

Note: The data in this table is representative, illustrating the potential for high stereocontrol in reactions involving α,β-unsaturated esters based on published methodologies for related systems. researchgate.netnih.govresearchgate.net

Computational and Theoretical Chemistry Studies of Tert Butyl E Pent 2 Enoate Systems

Quantum Chemical Calculations for Reaction Mechanism Elucidation

No specific studies detailing the elucidation of reaction mechanisms involving tert-butyl (E)-pent-2-enoate through quantum chemical calculations were identified.

Transition State Analysis and Energy Profiles

Information regarding the transition state analysis and energy profiles for reactions of this compound is not available in the searched scientific literature.

Molecular Electron Density Theory (MEDT) Applications

There are no published applications of Molecular Electron Density Theory (MEDT) specifically to the reactions of this compound.

Stereochemical Predictability and Rationalization

No computational studies focused on the stereochemical predictability and rationalization of reactions involving this compound were found.

Analysis of Non-Covalent Interactions

Specific analyses of non-covalent interactions in the context of this compound's reactivity or structure are not documented in the available literature.

Solvent Effects on Reaction Pathways and Selectivity

There is a lack of specific research on the computational modeling of solvent effects on the reaction pathways and selectivity of this compound.

Electronic Structure Analysis

A detailed electronic structure analysis of this compound using computational methods is not present in the reviewed sources.

Photochemistry and Excited State Dynamics

The photochemistry of α,β-unsaturated esters like this compound is of significant interest, particularly the mechanisms of photoisomerization. Theoretical studies on related chiral pent-2-enoate esters provide a detailed picture of the excited state dynamics. nih.gov

The Z-E photoisomerization of pent-2-enoate esters is understood to proceed through the triplet excited state (T1). Upon photosensitization, the molecule is excited from its ground state (S0) to the T1 potential energy surface. Theoretical calculations, such as those using density functional theory, have been instrumental in mapping out this surface. nih.gov

For related pentenoate esters, it has been shown that the minima on the T1 surface correspond to orthogonal geometries, where the torsional angle around the C=C bond is approximately 90°. These orthogonal triplets are the most stable structures in the excited state. The planar triplet structures, which resemble the ground state geometry, act as transition states connecting these orthogonal minima. The energy barrier between the orthogonal and planar triplets for similar enoates has been calculated to be in the range of 8-10 kcal/mol. nih.gov The unusually long triplet lifetimes observed for some enoates (1-20 µs) can be attributed to the energy barriers on the T1 potential energy surface. nih.gov

Table 3: Calculated Triplet State Energy Characteristics for Related Pent-2-enoate Esters Data adapted from a study on chiral 2-pentenoate esters. nih.gov

| Parameter | Description | Calculated Value (kcal/mol) |

| T1 Energy Minima | Corresponds to orthogonal C=C bond geometry | - |

| Planar T1 Transition State Barrier | Energy barrier between orthogonal T1 minima | 8-10 |

| S0 to T1 Excitation Energy | Energy required to reach the triplet state | Varies with sensitizer |

The transition from the triplet excited state back to the ground state is formally forbidden by spin selection rules. This transition is facilitated by spin-orbit coupling (SOC), which mixes the singlet and triplet states. The efficiency of intersystem crossing (ISC) from T1 to S0, and thus the triplet lifetime, is highly dependent on the magnitude of the SOC.

Theoretical calculations on related pent-2-enoate systems have shown that the spin-orbit coupling is not constant along the T1 potential energy surface. The coupling is found to be at a maximum for structures with a torsional angle of approximately 45° around the C=C bond. These geometries are energetically situated 4-5 kcal/mol above the T1 energy minima (the orthogonal structures). nih.gov This indicates that for the molecule to efficiently return to the ground state, it must overcome a small energy barrier to reach a geometry where spin-orbit coupling is most effective. This theoretical finding helps to rationalize the observed long triplet lifetimes for this class of compounds. nih.gov

Applications of Tert Butyl E Pent 2 Enoate As a Versatile Synthetic Building Block

Precursor in Complex Molecule Synthesis

The electron-deficient double bond in tert-butyl (E)-pent-2-enoate makes it an excellent Michael acceptor and a participant in various cycloaddition reactions. This reactivity is harnessed by synthetic chemists to construct the carbon skeletons of intricate molecular architectures.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrrolizidines, Beta-Lactams)

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. This compound and its derivatives have shown potential in the synthesis of these important scaffolds.

Pyrrolizidines: The synthesis of the pyrrolizidine core often involves the formation of a five-membered ring fused to another five-membered ring, both sharing a nitrogen atom. While direct examples of the use of this compound in pyrrolizidine synthesis are not extensively documented, its role as a Michael acceptor suggests its potential utility. In principle, the conjugate addition of a nitrogen-based nucleophile, such as a pyrrolidine derivative, to the α,β-unsaturated system of this compound could serve as a key step in the elaboration of the bicyclic pyrrolizidine framework.

Beta-Lactams: The β-lactam ring is the core structural motif of penicillin and other related antibiotics. The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a classic method for constructing this four-membered ring. nih.govnih.gov A related strategy involves the intramolecular cyclization of a precursor containing both an amine and an ester functionality. For instance, a compound structurally similar to this compound, namely tert-butyl (E)-4-chloro-4-oxobut-2-enoate, has been utilized in the synthesis of β-lactam precursors. In this approach, an amino acid derivative is acylated with the chloro-substituted butenoate. The resulting intermediate, upon intramolecular conjugate addition, can lead to the formation of the β-lactam ring. islandscholar.ca This highlights the potential of α,β-unsaturated esters with a tert-butyl group to serve as synthons for β-lactam construction.

| Heterocycle | Synthetic Strategy | Potential Role of this compound |

| Pyrrolizidines | Michael Addition | Acts as a Michael acceptor for a nitrogen nucleophile. |

| Beta-Lactams | Intramolecular Cyclization | Precursor that, after modification, undergoes intramolecular conjugate addition. |

Construction of Advanced Intermediates for Natural Product Synthesis

The synthesis of complex natural products often requires the assembly of advanced intermediates that contain multiple stereocenters and functional groups. The reactivity of this compound makes it a suitable starting material for creating such intermediates.

The α,β-unsaturated ester moiety can participate in a variety of carbon-carbon bond-forming reactions that are fundamental to natural product synthesis. These include:

Michael Addition: The conjugate addition of carbon nucleophiles, such as enolates or organocuprates, to this compound allows for the stereoselective formation of new carbon-carbon bonds. This is a powerful tool for building up the carbon skeleton of a target natural product.

Diels-Alder Reaction: As a dienophile, this compound can react with a variety of dienes in a [4+2] cycloaddition to form six-membered rings with controlled stereochemistry. This reaction is a cornerstone in the synthesis of numerous terpenoids and alkaloids. nih.gov

Other Cycloadditions: Beyond the Diels-Alder reaction, this compound has the potential to participate in other cycloadditions, such as [3+2] and [5+2] cycloadditions, to construct five- and seven-membered rings, respectively, which are also found in various natural products. researchgate.netrsc.org

Through these and other transformations, this compound can be elaborated into complex fragments that are later assembled to complete the total synthesis of a natural product.

Role in Polymer Chemistry and Materials Science Research

The vinyl group in this compound allows it to function as a monomer in polymerization reactions. The resulting polymers, with their ester side chains, can exhibit interesting properties and have potential applications in materials science.

Monomer in Controlled Polymerization Techniques

Controlled polymerization techniques, also known as living polymerizations, allow for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity), and controlled architectures. Several of these techniques are applicable to the polymerization of α,β-unsaturated esters.

Atom Transfer Radical Polymerization (ATRP): ATRP is a robust method for the controlled polymerization of a wide range of monomers, including acrylates and methacrylates. wikipedia.orgcmu.edu It is anticipated that this compound could be successfully polymerized using ATRP, employing a transition metal catalyst, typically a copper complex, to reversibly activate and deactivate the growing polymer chains.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT polymerization is another versatile controlled radical polymerization technique that utilizes a thiocarbonylthio compound as a chain transfer agent to mediate the polymerization. wikipedia.org This method is compatible with a broad spectrum of monomers and functional groups, suggesting its applicability to this compound.

Anionic Polymerization: Anionic polymerization is a living polymerization technique that can be used for monomers with electron-withdrawing groups, such as α,β-unsaturated esters. du.edu.egwikipedia.org The polymerization is initiated by a strong nucleophile, and in the absence of termination reactions, the polymer chains remain active. This would allow for the synthesis of well-defined polymers from this compound.

| Polymerization Technique | Key Features | Applicability to this compound |

| Atom Transfer Radical Polymerization (ATRP) | Controlled radical polymerization, well-defined polymers. | High, based on the successful polymerization of similar monomers. |

| Reversible Addition-Fragmentation chain-Transfer (RAFT) | Controlled radical polymerization, tolerant to functional groups. | High, due to its broad monomer scope. |

| Anionic Polymerization | Living polymerization, produces polymers with narrow molecular weight distribution. | High, as an α,β-unsaturated ester. |

Development of Polymeric Materials with Specific Architectures

The ability to polymerize this compound using controlled polymerization techniques opens the door to the creation of polymeric materials with specific and complex architectures. These architectures can significantly influence the macroscopic properties of the material.

Block Copolymers: By sequentially adding different monomers to a living polymerization system, block copolymers can be synthesized. fudan.edu.cnmdpi.com For example, a block copolymer could be created by first polymerizing this compound and then adding a second monomer, such as styrene or methyl methacrylate. The resulting block copolymer would have distinct segments with different chemical properties, which could lead to self-assembly into nanoscale structures.

Star Polymers: Star polymers consist of multiple polymer arms radiating from a central core. cmu.edunih.gov These can be synthesized using a "core-first" or "arm-first" approach with controlled polymerization techniques. This compound could be used to grow the arms of a star polymer, resulting in a material with a unique globular structure and a high density of functional groups at the periphery.

Graft Copolymers: Graft copolymers are composed of a polymer backbone with other polymer chains grafted onto it. nih.govmdpi.com A polymer backbone could be functionalized with initiating sites for the polymerization of this compound, leading to a graft copolymer with poly(this compound) side chains. This architecture can be used to combine the properties of two different polymers into a single material.

The tert-butyl ester groups in the resulting polymers can also be hydrolyzed to carboxylic acid groups, providing a route to functional polymers with tunable properties such as hydrophilicity and reactivity. This further enhances the potential of this compound as a monomer for the creation of advanced polymeric materials.

Advanced Analytical Spectroscopic Techniques for Investigating Reaction Pathways and Stereochemical Outcomes

In-Situ Spectroscopic Monitoring of Transformations

In-situ spectroscopic techniques are indispensable for observing chemical reactions in real-time, providing insights into the formation and consumption of reactants, intermediates, and products without the need for sample isolation. Techniques such as Attenuated Total Reflection Infrared (ATR-IR) spectroscopy can be particularly valuable for tracking reactions involving α,β-unsaturated esters like tert-butyl (E)-pent-2-enoate. For instance, monitoring the characteristic C=C and C=O stretching frequencies can reveal the progress of reactions such as conjugate additions or reductions.

Similarly, in-situ Raman spectroscopy offers a complementary vibrational spectroscopy technique that is often less sensitive to the interference of polar solvents. irb.hr The ability to monitor reactions under actual process conditions, including variations in temperature and pressure, allows for a more accurate understanding of the reaction dynamics. irb.hr While specific in-situ monitoring data for this compound is not extensively reported in the literature, the principles of these techniques are broadly applicable to its reactions.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Advanced NMR methods are particularly crucial for the unambiguous assignment of stereochemistry in the products derived from reactions of prochiral substrates like this compound.

NOE and J-Coupling Analysis for Configuration Determination

The Nuclear Overhauser Effect (NOE) and J-coupling (scalar coupling) are powerful NMR parameters for determining the relative stereochemistry of molecules. nsf.gov NOE is a through-space interaction that is dependent on the distance between nuclei, typically protons. nsf.gov By observing NOE enhancements between specific protons, their spatial proximity can be inferred, which is critical for assigning the configuration of newly formed stereocenters. For example, in a product resulting from a conjugate addition to this compound, NOE analysis could distinguish between syn and anti diastereomers.

J-coupling, a through-bond interaction, provides information about the dihedral angles between coupled nuclei. organicchemistrydata.org The magnitude of the coupling constant (J-value) can be correlated with the geometry of the molecule via the Karplus equation and its variants. This is particularly useful for determining the stereochemistry of substituents on a newly formed ring or for ascertaining the conformation of acyclic products.

| NMR Technique | Information Provided | Application in Stereochemical Assignment |

| NOE Spectroscopy | Through-space correlations between nuclei | Determination of relative stereochemistry (e.g., syn/anti) by identifying spatially close protons. |

| J-Coupling Analysis | Through-bond correlations and dihedral angles | Elucidation of stereochemistry and conformation based on the magnitude of coupling constants. |

X-ray Crystallography in Reaction Mechanism Elucidation

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a crystalline compound. nih.gov In the context of reaction mechanisms, obtaining crystal structures of stable products, and in rare cases, intermediates or transition state analogues, can offer unparalleled insight into the stereochemical outcome of a reaction. nih.gov For instance, if a reaction involving this compound yields a crystalline product, its X-ray structure can unambiguously confirm the relative and absolute stereochemistry (if a chiral auxiliary or catalyst is used). This information is vital for validating mechanistic hypotheses derived from spectroscopic and computational studies. While obtaining suitable crystals can be a significant challenge, the structural data it provides is invaluable. nih.govnih.gov

Kinetic Studies for Rate Constant Determination

Kinetic studies are fundamental to understanding the mechanism of a reaction by providing quantitative data on reaction rates and the factors that influence them. By systematically varying the concentrations of reactants, catalysts, and other species, and monitoring the reaction progress over time, the rate law and rate constants for a reaction can be determined. These studies can be performed using various analytical techniques, including spectroscopy (UV-Vis, NMR, IR) and chromatography (GC, HPLC), to measure the concentration of species as a function of time.

For reactions involving this compound, kinetic studies can help to:

Determine the order of the reaction with respect to each reactant.

Calculate the activation parameters (enthalpy and entropy of activation).

Elucidate the role of a catalyst in the reaction mechanism.

Distinguish between different proposed mechanistic pathways.

Chiral Chromatography for Enantiomeric Excess Determination

When a reaction of an achiral starting material like this compound is performed using a chiral reagent, catalyst, or auxiliary, the resulting product can be chiral and non-racemic. Chiral chromatography, particularly high-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases, is the most widely used method for separating enantiomers and determining the enantiomeric excess (ee) of a reaction product. gcms.cz The technique relies on the differential interaction of the enantiomers with the chiral stationary phase, leading to different retention times. By comparing the peak areas of the two enantiomers in the chromatogram, the ee can be accurately quantified. uma.es This is a critical step in the development of asymmetric syntheses.

| Chromatographic Technique | Principle | Application |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Separation and quantification of enantiomers to determine enantiomeric excess. |

| Chiral GC | Similar to chiral HPLC, but for volatile compounds. | Determination of enantiomeric excess for volatile chiral products. |

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Systems for Enoate Transformations

The transformation of α,β-unsaturated esters, or enoates, is a cornerstone of organic synthesis. While precious metals like rhodium and ruthenium have traditionally been used for reactions such as catalytic hydrogenation, future research is pivoting towards more sustainable and cost-effective alternatives. A significant area of development is the use of earth-abundant base metals. For instance, well-defined and air-stable copper(I)/N-heterocyclic carbene (NHC) complexes have emerged as effective catalysts for the conjugate reduction of enoates using molecular hydrogen (H₂). This approach is highly desirable as it circumvents the need for waste-generating hydrosilanes, offering a more atom-economical and sustainable protocol.

Further research could focus on expanding the scope of base-metal catalysts for various transformations of tert-butyl (E)-pent-2-enoate, including asymmetric hydrogenations, conjugate additions, and cycloadditions. Another promising avenue is the advancement of organocatalysis. Mild, metal-free catalysts, such as trimethylamine, have been shown to effectively catalyze the 1,3-hydrogen allylic rearrangement of enol phosphates to stereoselectively produce (E)-α,β-unsaturated esters. Exploring organocatalytic systems for asymmetric reactions with this compound could provide efficient, metal-free pathways to chiral molecules. Additionally, advanced catalytic methods like molybdenum-catalyzed cross-metathesis offer pathways to geometrically pure Z-trisubstituted enoates, and adapting such systems could provide access to a wider range of structurally complex derivatives from simple precursors.

| Catalytic System | Reaction Type | Potential Advantages for Enoate Transformation |

| Copper(I)/NHC Complexes | Conjugate Reduction (Hydrogenation) | Use of H₂ instead of hydrosilanes; employs earth-abundant metal. |

| Organocatalysts (e.g., Amines) | Allylic Rearrangement, Asymmetric Additions | Metal-free, mild conditions, potential for high stereoselectivity. |

| Molybdenum Complexes | Cross-Metathesis | Access to complex, stereodefined enoate structures. |

| Precious Metals (Rh, Ru) | Hydrogenation | High efficiency and established methodology (benchmark). |

Integration of this compound into Flow Chemistry Platforms

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, higher efficiency, and greater scalability. The integration of reactions involving this compound into flow chemistry platforms represents a significant opportunity for process optimization and innovation. The tert-butyl ester group is particularly amenable to flow chemistry, as its modification or removal can be achieved under continuous conditions. For example, the deprotection of tert-butyl esters has been successfully demonstrated in continuous plug flow reactors at elevated temperatures (120–240 °C) and pressures, often requiring no additional reagents beyond a protic solvent.

Future research could develop multi-step, uninterrupted flow sequences starting from this compound. This could involve an initial conjugate addition in a first reactor, followed by an in-line modification of the ester group or another functional group in a second reactor. Such "telescoped" syntheses minimize manual handling, reduce waste, and can significantly shorten production times. The precise control over reaction parameters (temperature, pressure, residence time) in microreactors could also enable the use of highly reactive intermediates and the exploration of reaction conditions that are inaccessible in batch setups, leading to novel transformations and improved selectivities.

Exploration of Bio-Inspired Synthetic Routes to Enoate Derivatives

Biocatalysis and the use of renewable feedstocks are central to the development of green and sustainable chemical processes. Exploring bio-inspired routes to derivatives of this compound could lead to the efficient production of high-value, chiral molecules. Enzymes such as lipases, dehydrogenases, and aminotransferases are known to catalyze reactions with high stereo- and regioselectivity under mild, aqueous conditions.

One avenue of research is the use of enzymes for the asymmetric transformation of the enoate scaffold. For example, enzymatic reduction of the carbon-carbon double bond could produce chiral tert-butyl pentanoate derivatives with high enantiomeric excess. Lipases could be employed for the enantioselective hydrolysis of a related prochiral diester, a desymmetrization strategy that can achieve a 100% theoretical yield of a single enantiomer.

Another bio-inspired approach involves using renewable starting materials. Itaconic acid, produced via fermentation, is a bio-based monomer that can be used to synthesize unsaturated polyesters. Research into converting bio-based platform molecules, such as levoglucosenone (derived from cellulose), into chiral building blocks offers a sustainable pathway. Chemo-enzymatic routes starting from such renewable precursors could be developed to synthesize chiral enoates, completely avoiding petrochemical feedstocks and hazardous reagents.

| Bio-Inspired Approach | Key Technology | Potential Outcome |

| Asymmetric Biocatalysis | Enzymes (Lipases, Dehydrogenases) | Synthesis of single-enantiomer derivatives of tert-butyl pentanoate. |

| Chemo-enzymatic Synthesis | Combination of chemical steps and biocatalysis | Efficient, multi-step synthesis of complex chiral molecules. |

| Renewable Feedstocks | Fermentation (e.g., Itaconic Acid), Biomass Conversion (e.g., Levoglucosenone) | Production of enoates from non-fossil fuel sources. |

Advanced Computational Modeling for Predictive Synthesis and Reactivity